3,5-Dinitro-4-propylbenzoic acid

Lipophilicity ADME Profiling Solid-Phase Extraction

3,5-Dinitro-4-propylbenzoic acid (CAS 248595-12-2) is a specialized aromatic building block characterized by a benzoic acid core with two strong electron-withdrawing nitro groups at the 3- and 5- positions and a lipophilic n-propyl chain at the 4- position. This substitution pattern confers a distinct and predictable physicochemical profile, including an elevated LogP of 3.20 and a predicted pKa of 2.95, which are critical parameters for controlling reactivity, solubility, and purification in advanced organic synthesis.

Molecular Formula C10H10N2O6
Molecular Weight 254.2 g/mol
CAS No. 248595-12-2
Cat. No. B3050291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitro-4-propylbenzoic acid
CAS248595-12-2
Molecular FormulaC10H10N2O6
Molecular Weight254.2 g/mol
Structural Identifiers
SMILESCCCC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O6/c1-2-3-7-8(11(15)16)4-6(10(13)14)5-9(7)12(17)18/h4-5H,2-3H2,1H3,(H,13,14)
InChIKeyIJLVRZKLSKJPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitro-4-propylbenzoic Acid (CAS 248595-12-2): A Precision-Engineered Intermediate for Demanding Synthesis


3,5-Dinitro-4-propylbenzoic acid (CAS 248595-12-2) is a specialized aromatic building block characterized by a benzoic acid core with two strong electron-withdrawing nitro groups at the 3- and 5- positions and a lipophilic n-propyl chain at the 4- position . This substitution pattern confers a distinct and predictable physicochemical profile, including an elevated LogP of 3.20 and a predicted pKa of 2.95, which are critical parameters for controlling reactivity, solubility, and purification in advanced organic synthesis . Its primary utility lies in its role as a selective intermediate for constructing more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals where precise modulation of molecular properties is essential .

Procurement Risk Analysis: Why 3,5-Dinitro-4-propylbenzoic Acid Cannot Be Replaced by 3,5-Dinitrobenzoic Acid or Other Analogs


In the context of 3,5-dinitrobenzoic acid derivatives, generic substitution carries a high risk of project failure. The 4-position alkyl substituent is not a passive spectator; it fundamentally alters the compound's lipophilicity and electronic properties, dictating its behavior in downstream reactions and its suitability for specific applications. For instance, the parent compound, 3,5-dinitrobenzoic acid, is significantly more polar (LogP ~1.51), which can lead to different solubility profiles and poor performance in non-polar reaction media or during extraction procedures [1]. In contrast, the specific n-propyl group on the target compound confers a markedly higher LogP (3.20), enabling compatibility with more hydrophobic environments and providing a key vector for molecular tuning that cannot be replicated by shorter-chain (e.g., methyl, ethyl) or unsubstituted analogs . Therefore, substituting this compound without a rigorous, data-backed justification for a specific analog invites irreproducible results and inefficiencies.

Quantified Differentiators for 3,5-Dinitro-4-propylbenzoic Acid (CAS 248595-12-2) Against Closest Analogs


Lipophilicity: A +112% Increase in LogP Relative to the Parent Acid

The 4-n-propyl substituent on 3,5-dinitro-4-propylbenzoic acid dramatically increases its lipophilicity compared to the unsubstituted parent compound, 3,5-dinitrobenzoic acid. This difference is quantified by the partition coefficient (LogP). The target compound has a LogP of 3.20, while the parent acid has a LogP of 1.51 [1]. This represents a 112% increase in LogP, shifting the molecule from a moderately polar compound to a significantly more hydrophobic one.

Lipophilicity ADME Profiling Solid-Phase Extraction

Acidity: A 0.10-0.18 Unit Increase in pKa Indicates Reduced Acidity vs. Unsubstituted and Methyl Analogs

The electron-donating nature of the 4-propyl group slightly attenuates the strong electron-withdrawing effect of the two nitro groups, resulting in a higher pKa (weaker acid) compared to both 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid. The predicted pKa for 3,5-dinitro-4-propylbenzoic acid is 2.95, whereas reported pKa values for the parent acid are in the range of 2.77–2.85 . This difference, while small, can affect the compound's ionization state in specific pH buffers and its reactivity in acid-catalyzed reactions or as a substrate for pH-sensitive enzymes.

Acidity Reactivity Crystallization

Chain Length Specificity: The n-Propyl Moiety Provides a Critical Hydrophobic-Lipophilic Balance Unattainable with Methyl or Ethyl Analogs

A structure-activity relationship (SAR) study of 3,5-dinitrobenzoate esters revealed that the length of the alkyl chain is a critical determinant of biological activity. The propyl ester (a direct derivative of the target compound's acid) was found to be the second most potent antifungal agent in the series, significantly outperforming the methyl and ethyl esters [1]. While this is class-level inference from ester analogs, it strongly suggests that the 4-propyl group on the benzoic acid core occupies a specific 'sweet spot' in lipophilicity that shorter alkyl chains cannot achieve. This makes the compound a strategically valuable scaffold for medicinal chemists exploring SAR.

Structure-Activity Relationship (SAR) Hydrophobic Effect Molecular Design

Optimal Use-Cases for 3,5-Dinitro-4-propylbenzoic Acid Based on Quantified Evidence


1. Advanced Medicinal Chemistry: Hit-to-Lead Optimization Requiring Precise Lipophilic Tuning

When optimizing a lead compound for improved cell permeability or reduced metabolic clearance, the introduction of the 4-propyl-3,5-dinitrobenzoic acid moiety can provide a significant and quantifiable boost in lipophilicity (ΔLogP = +1.69 vs. parent acid) compared to standard building blocks. This evidence-based approach allows medicinal chemists to rationally modulate a molecule's ADME properties without resorting to trial-and-error with less predictable hydrophobic groups .

2. Organic Synthesis: Facilitating Reactions in Non-Polar Media and Simplifying Work-Up

The high LogP of 3.20 makes this compound particularly well-suited for use as a protected acid intermediate or a lipophilic tag in multi-step syntheses performed in organic solvents (e.g., toluene, hexanes). Unlike the more polar parent acid (LogP 1.51), this derivative will partition more favorably into organic layers during aqueous work-up, minimizing yield loss and simplifying purification. The predictable pKa also allows for targeted acid-base extraction protocols [1].

3. Agrochemical and Materials Science: Development of Next-Generation Bioactives and Functional Materials

As a precursor to esters and amides, 3,5-dinitro-4-propylbenzoic acid is a strategic intermediate for creating novel compounds for crop protection or advanced materials. Class-level evidence demonstrates that the 4-propyl substitution pattern is associated with enhanced antifungal activity relative to shorter alkyl chains, positioning derivatives of this acid as promising candidates for new fungicide development or for creating materials with tailored hydrophobic surface properties [2].

4. Analytical and Process Chemistry: A Well-Defined Standard for Chromatography and Method Development

Due to its well-defined and quantifiable physicochemical properties (LogP = 3.20, predicted pKa = 2.95), this compound can serve as an excellent reference standard for calibrating reverse-phase HPLC systems or for validating new analytical methods designed for moderately hydrophobic, acidic analytes. Its distinct retention time window, dictated by its specific lipophilicity, makes it a reliable marker for method troubleshooting and system suitability testing .

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